molecular formula C10H9F2NO2 B8318301 N-(2,6-Difluorophenyl)-3-oxobutanamide

N-(2,6-Difluorophenyl)-3-oxobutanamide

Cat. No.: B8318301
M. Wt: 213.18 g/mol
InChI Key: DFKKVRRVOYWSCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-Difluorophenyl)-3-oxobutanamide is a 3-oxobutanamide derivative featuring a 2,6-difluorophenyl substituent. The compound’s structure comprises a central β-ketoamide moiety linked to an aromatic ring substituted with fluorine atoms at the 2- and 6-positions.

Properties

Molecular Formula

C10H9F2NO2

Molecular Weight

213.18 g/mol

IUPAC Name

N-(2,6-difluorophenyl)-3-oxobutanamide

InChI

InChI=1S/C10H9F2NO2/c1-6(14)5-9(15)13-10-7(11)3-2-4-8(10)12/h2-4H,5H2,1H3,(H,13,15)

InChI Key

DFKKVRRVOYWSCU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)NC1=C(C=CC=C1F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparison

The following table highlights key differences between N-(2,6-Difluorophenyl)-3-oxobutanamide and structurally related compounds from the literature:

Compound Name Core Structure Substituents Key Functional Groups Molecular Weight (g/mol)
This compound 3-Oxobutanamide 2,6-Difluorophenyl β-Ketoamide, Fluorine Not reported
N-(2-Methylphenyl)-2-(1,3-dithiolan-2-ylidene)-3-oxobutanamide (7c) 3-Oxobutanamide 2-Methylphenyl, Dithiolane β-Ketoamide, Dithiolane, Methyl 294.1 (MS: [M+H]+)
3-Chloro-N-phenyl-phthalimide Phthalimide Phenyl, Chlorine Imide, Chlorine Not reported

Key Observations :

  • Substituent Effects: The 2,6-difluorophenyl group in the target compound introduces strong electron-withdrawing effects, which may enhance the acidity of the amide proton and stabilize the keto form of the β-ketoamide moiety.
  • Functional Group Diversity : Compound 7c includes a dithiolane ring, which introduces sulfur-based reactivity (e.g., disulfide formation or metal coordination) absent in the target compound. The phthalimide derivative belongs to a distinct chemical class (imides), with applications in polymer synthesis rather than β-ketoamide-related processes.
NMR Spectroscopy
  • Compound 7c : The ¹H-NMR spectrum (CDCl₃) shows aromatic protons in the range of 7.04–8.08 ppm , with a singlet at 8.08 ppm attributed to the para-proton of the methylphenyl group. The methyl groups resonate at 2.34 ppm (CH₃-Ph) and 2.47 ppm (-CO-CH₃) .
  • Target Compound : While NMR data are unavailable, the fluorine atoms in the 2,6-difluorophenyl group would likely cause deshielding of adjacent aromatic protons, shifting their signals upfield compared to 7c .
Mass Spectrometry
  • Compound 7c : Exhibits a molecular ion peak at m/z 294.1 ([M+H]⁺), consistent with its molecular formula .
  • Target Compound : The molecular weight would differ due to fluorine substitution (atomic weight ~19 vs. hydrogen ~1), but exact data are unavailable.

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